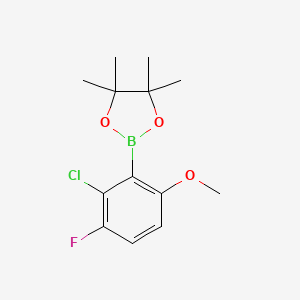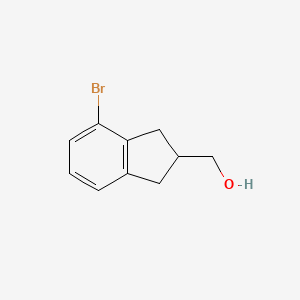
(4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol is an organic compound with a unique structure that includes a bromine atom and a methanol group attached to an indene framework
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol typically involves the bromination of 2,3-dihydro-1H-indene followed by the introduction of a methanol group. One common method includes the reaction of 2,3-dihydro-1H-indene with bromine in the presence of a solvent like dichloromethane to yield 4-bromo-2,3-dihydro-1H-indene. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to produce the final compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反应分析
Types of Reactions: (4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to yield a hydrogen-substituted indene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of (4-Bromo-2,3-dihydro-1H-inden-2-yl)aldehyde.
Reduction: Formation of 2,3-dihydro-1H-inden-2-ylmethanol.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
科学研究应用
(4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- (4-Bromo-2,3-dihydro-1H-inden-4-yl)methanol
- (6-Bromo-2,3-dihydro-1H-inden-4-yl)methanol
- (4-Bromo-2,3-dihydro-1H-inden-2-yl)ethanol
Comparison: (4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reactivity profiles, making it suitable for specific applications in research and industry.
属性
分子式 |
C10H11BrO |
|---|---|
分子量 |
227.10 g/mol |
IUPAC 名称 |
(4-bromo-2,3-dihydro-1H-inden-2-yl)methanol |
InChI |
InChI=1S/C10H11BrO/c11-10-3-1-2-8-4-7(6-12)5-9(8)10/h1-3,7,12H,4-6H2 |
InChI 键 |
HHRJLSOCAXUMTG-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC2=C1C=CC=C2Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7R)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-F]benzofuran-7-carboxylic acid](/img/structure/B14032273.png)
![(R)-8-fluoro-2-methyl-6-(3-(methylsulfonyl)phenyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14032279.png)
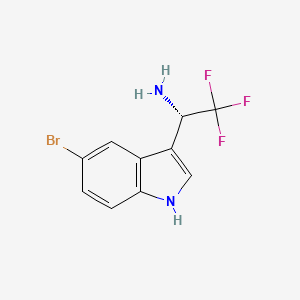
![N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine](/img/structure/B14032289.png)


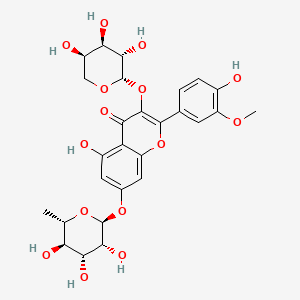
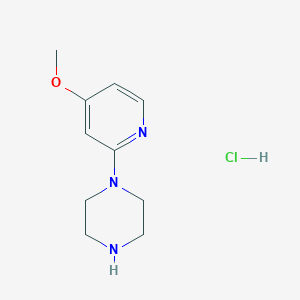
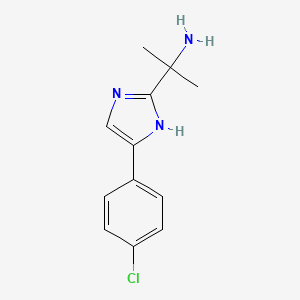
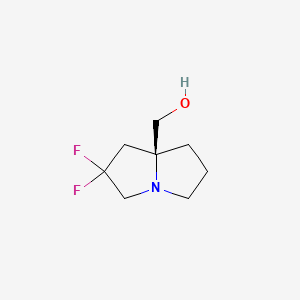
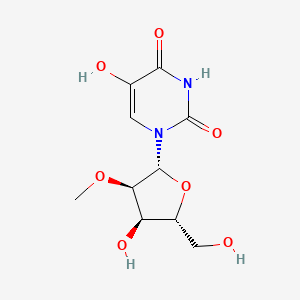

![3-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B14032350.png)
